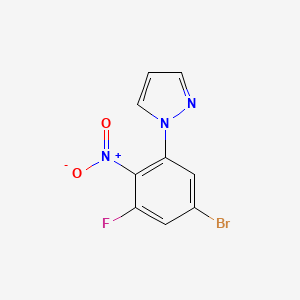

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole

描述

属性

IUPAC Name |

1-(5-bromo-3-fluoro-2-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN3O2/c10-6-4-7(11)9(14(15)16)8(5-6)13-3-1-2-12-13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRKJJPPUVEYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazine-Diketone Condensation

A widely used method for pyrazole synthesis involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the target compound, this requires a pre-functionalized phenylhydrazine derivative.

Example Protocol (Adapted from):

-

Synthesis of 5-bromo-3-fluoro-2-nitrophenylhydrazine :

-

Cyclocondensation with 1,3-diketone :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85 |

| Nitration | HNO₃ (conc.), H₂SO₄, 50°C | 65 |

| Cyclocondensation | Ethyl acetoacetate, EtOH, Δ | 75 |

Functionalization of Pre-formed Pyrazole Derivatives

Electrophilic Aromatic Substitution

Introducing bromo, fluoro, and nitro groups onto a phenyl-pyrazole requires careful sequencing due to competing directing effects.

-

A patent describing 5-fluoro-1H-pyrazole synthesis via reaction of perfluoroolefins with hydrazines highlights the importance of base selection (e.g., triethylamine) in controlling regiochemistry.

Adapted Protocol :

-

Nitration :

-

Treat 1-(3-fluorophenyl)-1H-pyrazole with fuming HNO₃ at 0°C to install the nitro group at the ortho position.

-

-

Bromination :

-

Use Br₂/FeBr₃ in CH₂Cl₂ at 25°C to introduce bromine meta to the nitro group.

-

Challenges :

-

Nitro groups deactivate the ring, necessitating harsh bromination conditions.

-

Competing fluorination may require protective groups.

Oxidative Dehydrogenation of Pyrazolidinones

Patent-Derived Method

A scalable approach involves dehydrogenating pyrazolidinones to pyrazoles using molecular oxygen or air:

-

Synthesis of Pyrazolidinone Precursor :

-

React 4-chlorophenylhydrazine with β-ketoesters in THF.

-

-

Oxidative Dehydrogenation :

-

Treat with O₂ in the presence of KOH (80°C, 6 h).

-

Advantages :

Halogenation and Nitration Sequences

Directed Ortho-Metalation (DoM)

A modern strategy employs lithiation to direct substituents:

-

Lithiation of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole :

-

Use LDA (Lithium Diisopropylamide) at -78°C in THF.

-

-

Bromination :

-

Quench with Br₂ to install bromine at the para position relative to fluorine.

-

Limitations :

-

Sensitivity to nitro groups necessitates ultra-low temperatures.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitro group’s meta-directing nature complicates ortho-substitution. Solutions include:

化学反应分析

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the substituents can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmacological Properties

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole and its derivatives exhibit a range of biological activities, including:

- Anti-inflammatory effects : Pyrazole derivatives have been noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer activity : Numerous studies have highlighted the cytotoxic effects of pyrazole compounds against various cancer cell lines, suggesting their utility in cancer therapy.

- Antimicrobial properties : Some derivatives demonstrate significant antibacterial and antifungal activities, indicating potential applications in treating infections.

Anti-inflammatory Applications

A study by Aydın et al. (2022) evaluated several pyrazole derivatives for their anti-inflammatory properties. The results indicated that compounds containing the pyrazole moiety effectively inhibited pro-inflammatory cytokines, showcasing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has been extensively documented. For instance:

- Cytotoxicity against Cancer Cell Lines : Research conducted by Zheng et al. (2023) demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on MCF7 and A549 cancer cell lines, with IC50 values as low as 0.28 µM for certain compounds .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 1 | MCF7 | 0.28 |

| 2 | A549 | 26 |

| 3 | HepG2 | 0.74 |

Recent Advances in Drug Design

Recent advancements in the design of pyrazole-based drugs have focused on enhancing their selectivity and reducing side effects. Research has shown that modifications to the pyrazole structure can lead to improved pharmacokinetic properties and increased potency against specific cancer types .

作用机制

The mechanism of action of 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

相似化合物的比较

Structural and Electronic Properties

The table below compares substituent effects on key properties of structurally related pyrazole derivatives:

Key Observations :

- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce reactivity at the ortho position but improve metabolic stability.

Ryanodine Receptor (RyR) Modulation ()

Fluorinated pyrazoles like 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives exhibit RyR regulatory activity, with IC₅₀ values in the nanomolar range. The absence of a nitro group in these compounds suggests that EWGs like NO₂ may further enhance target binding but could also increase toxicity.

Antifungal Activity ()

The dihydropyrazole analog 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole shows promising antifungal activity (MIC < 1 µg/mL). The nitro group in the target compound may improve potency but could reduce solubility due to increased hydrophobicity.

Key Insights :

- Regioselectivity : Nitration at the 2-position (as in the target compound) may require careful control to avoid byproducts, unlike halogenation in .

- Catalytic Efficiency : Ru and Pd catalysts () offer higher yields for alkylation/alkenylation compared to classical condensation.

Stability and Metabolic Considerations

- Residue Definitions : Metabolites of pyraclostrobin () containing 1-(4-chlorophenyl)-1H-pyrazole moieties suggest that bromo/fluoro substituents in the target compound could alter degradation pathways.

生物活性

1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 797047-10-0

- Molecular Formula : C9H6BrF2N3O2

- Molecular Weight : 292.06 g/mol

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with various biological targets, including enzymes and receptors. The presence of the nitro group suggests potential redox activity, while the bromine and fluorine substituents may enhance binding affinity through various interactions such as hydrogen bonding and van der Waals forces .

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing a pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some studies indicate that pyrazole derivatives can reduce edema in animal models, comparable to established anti-inflammatory drugs .

Antimicrobial Activity

Pyrazoles have been evaluated for their antimicrobial properties against various bacterial strains. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromo-3-fluoro-2-nitro-phenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step functionalization of the pyrazole and aromatic rings. For example:

- Nitration and halogenation : Introduce nitro and bromo groups via electrophilic substitution under controlled temperatures (e.g., HNO₃/H₂SO₄ at 0–5°C for nitration) .

- Pyrazole coupling : Use Suzuki-Miyaura cross-coupling with boronic esters (e.g., tetramethyl dioxaborolan-2-yl derivatives) to attach the pyrazole moiety, optimizing catalyst (Pd(PPh₃)₄) and solvent (THF/toluene) .

- Optimization : Employ Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and catalyst loading. Orthogonal HPLC or GC-MS monitors purity and yield .

Q. How is the structure of this compound validated experimentally?

- Techniques :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.17 ppm for aromatic protons in DMSO-d₆) and IR (e.g., 1650 cm⁻¹ for carbonyl groups) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 328.97) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–N bond lengths ~1.34 Å) using SHELXL for refinement .

Q. What methods are used to determine physicochemical properties like solubility and stability?

- Solubility : Shake-flask method in solvents (DMSO, water, ethanol) with UV-Vis quantification .

- Thermal stability : TGA/DSC analysis (e.g., decomposition onset at ~200°C) .

- Hygroscopicity : Dynamic vapor sorption (DVS) under controlled humidity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved?

- Approach :

- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to identify discrepancies in torsional angles .

- Twinned crystals : Use SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

- Validation : R-factor analysis (e.g., R < 0.05) and residual electron density maps in SHELXL refine positional parameters .

Q. What strategies address low yields in nitro-group functionalization under fluorinated environments?

- Challenges : Electron-withdrawing fluorine and nitro groups reduce electrophilic reactivity.

- Solutions :

- Microwave-assisted synthesis : Enhance reaction rates (e.g., 80°C, 30 min) via dielectric heating .

- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection for amines) to direct nitration .

- Catalytic systems : Use Cu(I)/ligand complexes to mediate C–N coupling in fluorinated arenes .

Q. How can molecular docking studies predict the bioactivity of this compound?

- Protocol :

- Target selection : Dock against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.

- Force fields : Apply AMBER or CHARMM for ligand-protein interactions, focusing on halogen bonds (Br···O) and π-π stacking .

- Validation : Compare binding scores (ΔG) with known inhibitors and validate via SPR or ITC assays .

Key Notes

- Synthetic pitfalls : Nitro groups may oxidize sensitive functionalities; use low-temperature nitration .

- Crystallographic software : SHELX suite remains standard for small-molecule refinement despite newer alternatives .

- Bioactivity gaps : Limited in vitro data exist; prioritize cytotoxicity assays (e.g., MTT) and kinase profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。